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Compound of Interest

Compound Name: 2-Chloro-3-methylbutane

Cat. No.: B3192504 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
chloro-3-methylbutane, a halogenated alkane with applications in organic synthesis. The

following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, along with the experimental protocols for their acquisition. This

information is crucial for the identification, characterization, and quality control of this

compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. For 2-chloro-3-methylbutane, both ¹H and ¹³C NMR provide key insights into its

atomic connectivity.

¹H NMR Spectroscopy
The proton NMR spectrum of 2-chloro-3-methylbutane is characterized by four distinct

signals, with a relative integration ratio of 1:1:3:6. Due to the challenges in sourcing a publicly

available experimental spectrum, the following data is based on established principles of NMR

spectroscopy and predicted values.
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Proton

Assignment

Predicted

Chemical Shift

(ppm)

Multiplicity Integration

Coupling

Constant (J) in

Hz

H-2 (CH-Cl) 3.8 - 4.2
Doublet of

Quartets
1H J = 6.5, 6.5

H-3 (CH) 2.0 - 2.3 Multiplet 1H -

H-1 (CH₃) 1.5 - 1.7 Doublet 3H J = 6.5

H-4, H-5 (2 x

CH₃)
1.0 - 1.2 Doublet 6H J = 6.8

Note: Predicted values are based on empirical data and computational models. Actual

experimental values may vary slightly.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 2-chloro-3-methylbutane will show four signals, corresponding to

the four unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)

C-2 (CH-Cl) 65 - 70

C-3 (CH) 35 - 40

C-1 (CH₃) 20 - 25

C-4, C-5 (2 x CH₃) 18 - 22

Note: Predicted values are based on empirical data and computational models. Actual

experimental values may vary slightly.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-chloro-3-methylbutane is dominated by C-H and C-Cl bond vibrations.
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

2870-2960 C-H stretch (alkane) Strong

1465 C-H bend (CH₂) Medium

1370 C-H bend (CH₃) Medium

850-550 C-Cl stretch Strong

The C-Cl stretching vibration for a secondary alkyl chloride, such as 2-chloro-3-methylbutane,

is typically observed in the 610-540 cm⁻¹ range.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The electron ionization (EI) mass spectrum of 2-chloro-3-methylbutane
shows a characteristic molecular ion peak and several major fragment ions.

m/z Ion
Relative Intensity

(%)
Notes

108 [M+2]⁺ ~33 (of M⁺)
Molecular ion with ³⁷Cl

isotope

106 [M]⁺ 100
Molecular ion with ³⁵Cl

isotope

71 [C₅H₁₁]⁺ High Loss of Cl radical

43 [C₃H₇]⁺ High
Isopropyl cation (base

peak)

The presence of chlorine is readily identified by the M+2 peak, which is approximately one-third

the intensity of the molecular ion peak, reflecting the natural isotopic abundance of ³⁵Cl and

³⁷Cl.[1] The base peak at m/z 43 corresponds to the stable isopropyl carbocation.[1]

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b3192504?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C631652&Mask=FFF
https://www.benchchem.com/product/b3192504?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C631652&Mask=FFF
https://webbook.nist.gov/cgi/cbook.cgi?ID=C631652&Mask=FFF
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3192504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following are generalized experimental protocols for the acquisition of spectroscopic data

for alkyl halides like 2-chloro-3-methylbutane.

NMR Spectroscopy
Sample Preparation: A sample of 5-25 mg of 2-chloro-3-methylbutane is dissolved in

approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is

acquired using a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C

NMR, a larger number of scans is typically required due to the lower natural abundance of

the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

produce the NMR spectrum. The spectrum is then phased, baseline corrected, and

referenced to the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 2-chloro-3-methylbutane, a thin film is

prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer. A

background spectrum of the clean salt plates is first recorded. The sample spectrum is then

recorded over the desired range (typically 4000-400 cm⁻¹).

Data Processing: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass

spectrometer, often via a gas chromatography (GC-MS) system or a direct injection probe.

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-

energy electrons (typically 70 eV), causing them to ionize and fragment. This is known as

electron ionization (EI).
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum.

Visualizations
The following diagrams illustrate the relationship between the structure of 2-chloro-3-
methylbutane and its spectroscopic data, as well as a general workflow for spectroscopic

analysis.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Structure-Spectroscopy Relationship for 2-Chloro-3-methylbutane

Chemical Structure

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

CH₃-CH(Cl)-CH(CH₃)-CH₃

¹H NMR
- 4 unique proton environments

- Integration: 1:1:3:6
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¹³C NMR
- 4 unique carbon environments

Carbon Skeleton

IR Spectrum
- C-H stretches (~2900 cm⁻¹)
- C-Cl stretch (850-550 cm⁻¹)

Functional Groups

Mass Spectrum
- M⁺/M+2 at m/z 106/108
- Fragments at m/z 71, 43

Molecular Weight & Fragmentation
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Caption: Relationship between the structure and spectroscopic data of 2-chloro-3-
methylbutane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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